molecular formula C11H10O B1626435 1-Hydroxy-8-methylnaphthalene CAS No. 32849-41-5

1-Hydroxy-8-methylnaphthalene

Cat. No.: B1626435
CAS No.: 32849-41-5
M. Wt: 158.2 g/mol
InChI Key: MFDXXXWLWCGCBA-UHFFFAOYSA-N
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Description

Significance of Substituted Naphthols in Organic Chemistry

Among the various classes of naphthalene (B1677914) derivatives, substituted naphthols hold a particularly important position in organic chemistry. researchgate.net Naphthols are derivatives of naphthalene that contain at least one hydroxyl (-OH) group, and their substituted analogues feature additional functional groups on the naphthalene ring system. These compounds are not only prevalent in numerous natural products but are also key components in many synthetic products with significant biological and pharmaceutical activities. researchgate.netresearchgate.net

The naphthol skeleton is a valuable starting material for the development of complex molecules, including drug candidates and natural products. researchgate.net The presence of the hydroxyl group provides a reactive site for a variety of chemical transformations, allowing for the construction of more intricate molecular architectures. researchgate.net Furthermore, the electronic properties of the naphthalene ring can be modulated by the position and nature of the substituents, influencing the reactivity and biological activity of the resulting compounds. researchgate.net Researchers have developed numerous synthetic methods to access a wide array of substituted naphthols, highlighting their importance as versatile building blocks in organic synthesis. nih.govresearchgate.net The investigation of substituted naphthols continues to be an active area of research, with studies focusing on the development of efficient synthetic routes and the exploration of their potential applications in medicinal chemistry and materials science. researchgate.netrsc.org

Overview of 1-Hydroxy-8-methylnaphthalene's Position in Aromatic Hydrocarbon Chemistry

Within the broad family of substituted naphthols, this compound is a specific isomer that has garnered attention in the field of aromatic hydrocarbon chemistry. Its structure is characterized by a hydroxyl group at the 1-position and a methyl group at the 8-position of the naphthalene ring. nih.govechemi.com This particular substitution pattern leads to interesting steric and electronic interactions that influence its chemical behavior.

The close proximity of the hydroxyl and methyl groups at the peri positions (1 and 8) can lead to intramolecular interactions, such as hydrogen bonding, which can affect the compound's conformation and reactivity. researchgate.net The study of such intramolecular forces in substituted naphthols is crucial for understanding resonance-assisted hydrogen bonding phenomena. researchgate.net

From a synthetic standpoint, the preparation of specific polysubstituted naphthalenes like this compound can be challenging due to regiochemical control issues in conventional electrophilic aromatic substitution reactions. researchgate.net Therefore, the development of synthetic methods that allow for the precise placement of substituents on the naphthalene core is an important area of research.

While not as extensively studied as some other naphthalene derivatives, this compound serves as a valuable model compound for investigating the fundamental principles of aromatic hydrocarbon chemistry. Its unique structural features provide a platform for exploring the interplay of steric and electronic effects on the properties and reactivity of substituted naphthalenes.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₀O
Molecular Weight 158.2 g/mol
CAS Number 32849-41-5
Melting Point 55-56 °C
Boiling Point (Predicted) 312.0 ± 11.0 °C
Density (Predicted) 1.144 ± 0.06 g/cm³
pKa (Predicted) 9.55 ± 0.40
XLogP3 2.85380

This data is compiled from various chemical databases and prediction software. echemi.comguidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32849-41-5

Molecular Formula

C11H10O

Molecular Weight

158.2 g/mol

IUPAC Name

8-methylnaphthalen-1-ol

InChI

InChI=1S/C11H10O/c1-8-4-2-5-9-6-3-7-10(12)11(8)9/h2-7,12H,1H3

InChI Key

MFDXXXWLWCGCBA-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C=CC=C2O

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Hydroxy 8 Methylnaphthalene and Its Analogues

Direct Functionalization of the Naphthalene (B1677914) Core

Directly functionalizing a pre-existing naphthalene skeleton is an attractive and atom-economical approach. However, achieving the desired 1,8-substitution pattern, particularly with a hydroxyl and a methyl group, requires overcoming the inherent reactivity patterns of the naphthalene ring.

Hydroxylation Approaches to Methylnaphthalenes

The direct hydroxylation of methylnaphthalenes is a complex process. While various methods exist for the oxidation of methylnaphthalenes, these reactions often lead to a mixture of products, including oxidation of the methyl group or hydroxylation at other positions on the aromatic rings. psu.eduresearchgate.netresearchgate.net For instance, the photo-oxidation of 1-methylnaphthalene (B46632) in the presence of air can yield 1-naphthaldehyde (B104281), 1-naphthoic acid, and 1-naphthylmethanol, products of side-chain oxidation. psu.edu

Enzymatic approaches have shown promise in the regioselective hydroxylation of naphthalene derivatives. For example, the fungus Cunninghamella elegans can metabolize 1-methylnaphthalene, producing various hydroxylated metabolites, including phenolic derivatives. researchgate.net While this demonstrates the potential for biological systems to achieve specific hydroxylations, directing this process to the C-8 position of 1-methylnaphthalene remains a significant challenge. Protein engineering of enzymes like unspecific peroxygenases has shown the ability to alter the chemo- and regioselectivity of methylnaphthalene oxidation, offering a potential future route for targeted hydroxylation. asianpubs.orgnih.gov

Catalytic methods using metal-porphyrin complexes have been investigated for the hydroxylation of naphthalenes. These systems can influence the position of hydroxylation based on the electronic and steric nature of the substituents. mdpi.com For β-substituted naphthalenes, electron-donating groups tend to direct hydroxylation to the 1α position, while electron-withdrawing groups direct it to the 4α position. mdpi.com Applying this logic to 1-methylnaphthalene, an electron-donating group, would likely favor hydroxylation at positions other than the sterically hindered C-8 position.

Regioselective Synthesis Strategies

Achieving regioselective synthesis of 1-hydroxy-8-methylnaphthalene often requires multi-step strategies involving directing groups or the construction of the naphthalene ring from specifically substituted precursors.

One powerful strategy for regioselective functionalization is directed ortho-metalation (DoM) . This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, which can then be quenched with an electrophile. acs.org In the context of naphthalenes, this can also be extended to the peri-position. psu.eduresearchgate.netresearchgate.netbeilstein-archives.orgresearchgate.net For example, a dimethylamino group at the 1-position of naphthalene can direct lithiation to the 8-position. researchgate.net While a methyl group is not a classical DMG, the strategic placement of a more effective DMG on a naphthalene precursor could be envisioned to install a group at the 8-position, which could later be converted to a hydroxyl group.

The synthesis of 1,8-disubstituted naphthalenes is a key step towards accessing this compound. acs.orgvulcanchem.comorgsyn.orgchemrxiv.org A potential route could involve the synthesis of 1-bromo-8-methylnaphthalene (B1586878) . nih.gov This intermediate could then undergo a nucleophilic substitution or a metal-catalyzed coupling reaction to introduce a hydroxyl group or a precursor. The synthesis of 1-bromo-8-methylnaphthalene has been achieved through a Diels-Alder reaction between 2-methylfuran (B129897) and 3-bromobenzyne, followed by deoxygenation. nih.gov

Another approach involves starting with a symmetrically substituted naphthalene derivative, such as 1,8-diaminonaphthalene (B57835) . orgsyn.orgchemicalbook.comchemicalbook.com This readily available starting material can be chemically modified. For instance, one of the amino groups could be selectively transformed into a methyl group and the other into a hydroxyl group through a series of reactions, such as diazotization followed by Sandmeyer-type reactions and reduction.

Synthesis from Precursor Molecules

Building the desired molecule from smaller, functionalized precursors allows for greater control over the final substitution pattern.

Oxidation-Based Pathways from Alkyl-Substituted Naphthalenes

The oxidation of the methyl group in 1-methylnaphthalene is a common reaction pathway. While this does not directly yield the target compound, the resulting products can be valuable intermediates.

The oxidation of 1-methylnaphthalene can be catalyzed by various systems. Environmentally persistent free radicals (EPFRs) on particulate matter have been shown to drive the oxidation of 1-methylnaphthalene to produce compounds like 1,4-naphthoquinone (B94277) and 1-naphthaldehyde. researchgate.netresearchgate.net While not leading to the desired product, this highlights an oxidative pathway. The detailed chemical kinetic models for 1-methylnaphthalene combustion also focus on the oxidation of the methyl group, leading to intermediates like 1-naphthylmethyl radicals, which are further oxidized. mdpi.com

Exposure to UV light can induce the oxidation of 1-methylnaphthalene. psu.edu In the presence of air, this process leads to the formation of side-chain oxidized products such as 1-naphthaldehyde and 1-naphthylmethanol (also known as 1-hydroxymethylnaphthalene). psu.edubeilstein-archives.org These reactions are thought to proceed through radical mechanisms. psu.edu While these products are not the target this compound, 1-hydroxymethylnaphthalene could potentially serve as a precursor for further synthetic transformations.

Interactive Data Table: Oxidation Products of 1-Methylnaphthalene

Oxidation Method Key Reagents/Conditions Major Products Reference
Photo-oxidationUV light, air1-Naphthaldehyde, 1-Naphthoic acid, 1-Naphthylmethanol psu.edu
EPFR-driven OxidationEnvironmentally Persistent Free Radicals1,4-Naphthoquinone, 1-Naphthaldehyde, (Hydroxymethyl)naphthalene isomers researchgate.netresearchgate.net
Fungal MetabolismCunninghamella elegans1-Hydroxymethylnaphthalene, 1-Naphthoic acid, Phenolic derivatives researchgate.net

Cycloaddition Reactions for Naphthalene Core Construction

Cycloaddition reactions represent a powerful and convergent approach to the synthesis of the naphthalene skeleton. These methods often involve the formation of multiple carbon-carbon bonds in a single step, leading to a rapid increase in molecular complexity.

Diels-Alder Reactions with Aryne Intermediates

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, has been effectively adapted for naphthalene synthesis through the use of highly reactive aryne intermediates. Arynes, particularly benzyne (B1209423), act as potent dienophiles that can react with a variety of dienes to construct the bicyclic naphthalene framework.

A notable strategy involves the in-situ generation of arynes from precursors like o-silylaryl triflates. rsc.orgrsc.org These arynes readily undergo [4+2] cycloaddition with suitable dienes. For instance, the reaction of benzyne with functionalized acyclic dienes can produce cis-substituted dihydronaphthalene building blocks in good yields. organic-chemistry.org This approach has proven valuable in the synthesis of biologically relevant molecules. organic-chemistry.org

Furthermore, the combination of classical aryne generation methods, such as the Kobayashi protocol, with the hexadehydro-Diels-Alder (HDDA) reaction has enabled the formation of more complex naphthyne intermediates. nih.gov This cascade strategy allows for the rapid construction of diverse naphthalene products. nih.gov The intramolecular trapping of these naphthyne intermediates with pendant groups has also been demonstrated, leading to the efficient synthesis of polycyclic aromatic compounds. nih.gov

Employment of 2-Pyrones in Naphthalene Synthesis

2-Pyrones have emerged as versatile dienes in cycloaddition reactions for naphthalene synthesis. A seminal study by Wittig and Hoffmann in 1962 demonstrated that the Diels-Alder reaction of 2-pyrone with benzyne, followed by a retro-Diels-Alder reaction that expels carbon dioxide, smoothly yields naphthalene. rsc.orgnih.gov The cyclic ester moiety in 2-pyrones is advantageous as it locks the diene in the reactive s-cis conformation. rsc.org

Modern advancements have expanded the scope of this reaction. Efficient methods have been developed for the synthesis of multisubstituted naphthalenes starting from 4-hydroxy-2-pyrones. rsc.orgrsc.org These precursors can be readily functionalized, and the resulting substituted 2-pyrones react with a wide array of aryne intermediates to produce highly functionalized naphthalenes after decarboxylative aromatization. rsc.orgrsc.org This modular approach allows for the synthesis of a diverse range of naphthalene derivatives. rsc.org For example, the reaction of 4-bromo-6-methyl-2-pyrone with benzyne has been shown to produce 3-bromo-1-methylnaphthalene (B176847) in good yield. rsc.org

Even benzo-annulated 2-pyrones, like coumarin, which were initially considered less reactive, have been successfully employed in reactions with benzynes generated via the hexadehydro-Diels-Alder (HDDA) reaction to produce phenanthrene (B1679779) derivatives (benzo-annulated naphthalenes). nih.gov

Multi-component Condensation Strategies

Multi-component reactions (MCRs) offer a highly efficient and atom-economical pathway to substituted naphthols. These reactions involve the combination of three or more starting materials in a single pot to form a complex product, minimizing waste and simplifying purification processes.

A common MCR for the synthesis of substituted naphthols is the Mannich-type condensation of a naphthol (like β-naphthol), an aldehyde, and an amide or urea (B33335) derivative. chem-soc.simdpi.com This reaction is typically catalyzed by a Lewis or Brønsted acid. A variety of catalysts have been explored to improve the efficiency and environmental friendliness of this transformation.

For instance, zirconyl(IV) chloride has been reported as an efficient catalyst for the three-component condensation of β-naphthol, aromatic aldehydes, and ureas or amides, leading to high yields of amidoalkyl naphthols with short reaction times. chem-soc.si The reaction proceeds smoothly with both electron-donating and electron-withdrawing substituents on the aromatic aldehyde. chem-soc.si Another example is the use of p-toluenesulfonic acid (p-TSA) as a catalyst for the one-pot condensation of aldehydes, 2-naphthol, and 1-acylthiosemicarbazides. tandfonline.com

A practical and environmentally benign four-component cascade condensation of naphthol, formaldehyde (B43269), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in water has also been developed, yielding a variety of dihydrooxazine derivatives. acs.org This catalyst-free reaction highlights the potential for developing highly sustainable synthetic methods. acs.org

Green Chemistry Principles in the Synthesis of Substituted Naphthols

The principles of green chemistry are increasingly influencing the design of synthetic routes for substituted naphthols, aiming to reduce environmental impact and enhance safety.

Environmentally Benign Catalysis

A major focus in green synthesis is the development and use of environmentally benign catalysts. This includes the use of solid acid catalysts, which are often reusable and easily separated from the reaction mixture, minimizing waste.

Several heterogeneous catalysts have been successfully employed in the synthesis of amidoalkyl naphthols. Sodium hydrogen sulfate (B86663) (NaHSO4·H2O) has been shown to be an effective and reusable catalyst for the one-pot preparation of amidoalkyl naphthols under solvent-free conditions or with microwave assistance. semanticscholar.org Other examples include silica-supported sodium hydrogen sulfate, nano-silica supported boron trifluoride, and various metal nanoparticles. researchgate.net These catalysts often lead to shorter reaction times, simpler work-up procedures, and excellent yields. researchgate.net

Ionic liquids and deep eutectic solvents are also gaining traction as green catalysts and reaction media. mdpi.com For example, triethylammonium (B8662869) hydrogen sulfate has been used as a green and reusable catalyst for the synthesis of amidoalkyl naphthols. mdpi.com

Sustainable Reaction Media and Conditions

The choice of solvent is a critical aspect of green chemistry. Efforts are directed towards replacing volatile and toxic organic solvents with more sustainable alternatives.

Water is an ideal green solvent, and several methods for the synthesis of substituted naphthols have been developed in aqueous media. acs.orgscirp.org The use of surfactants to create micelles in water can help to solubilize organic reactants and enhance reaction rates. scirp.org

Solvent-free reaction conditions represent another significant advancement in green synthesis. ccsenet.orgsemanticscholar.orgorientjchem.org These reactions, often conducted by simply grinding the solid reactants together (grindstone chemistry) or with microwave irradiation, can be highly efficient, reduce energy consumption, and eliminate the need for solvents altogether. semanticscholar.orgijcmas.com For example, the one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols has been successfully achieved using 'Grindstone Chemistry', offering operational simplicity and good yields in short reaction times. ijcmas.com

Polyethylene glycol (PEG-400) has also been utilized as an environmentally friendly and efficient solvent for the multicomponent synthesis of amidoalkyl naphthols. benthamdirect.com

Below is a table summarizing various catalytic systems and conditions used in the synthesis of substituted naphthols.

CatalystReactantsSolvent/ConditionsYield (%)Reference
Zirconyl(IV) chlorideβ-Naphthol, Aromatic Aldehydes, Urea/Amides1,2-DichloroethaneHigh chem-soc.si
p-Toluenesulfonic acid2-Naphthol, Aldehydes, 1-AcylthiosemicarbazidesDichloromethane or Solvent-freeGood tandfonline.com
NoneNaphthol, Formaldehyde, DBUWaterModerate to Good acs.org
Sodium hydrogen sulfateβ-Naphthol, Aldehydes, Acetamide/UreaSolvent-free/Microwave83-96 semanticscholar.orgccsenet.org
Triethylammonium hydrogen sulfate2-Naphthol, Aldehydes, Amides70 °C65-85 mdpi.com
None (Grindstone Chemistry)2-Naphthol, Aldehydes, AminesSolvent-freeGood ijcmas.com
p-Toluenesulfonic acid2-Naphthol, Aromatic Aldehydes, BenzamidesPEG-40065-91 mdpi.com

Efficient Product Isolation and Purification

Following the synthesis of this compound and its analogues, the crude product contains the desired compound alongside unreacted starting materials, catalysts, and various byproducts. Therefore, a systematic and efficient purification strategy is crucial to isolate the target molecule with high purity. The purification process typically involves a combination of chromatographic methods and recrystallization, tailored to the specific properties of the synthesized compound.

Chromatographic Techniques

Column chromatography is a fundamental and widely employed technique for the purification of substituted naphthols from complex reaction mixtures. researchgate.netrsc.org The separation is based on the differential adsorption of the components onto a stationary phase as a mobile phase is passed through it.

For compounds like this compound, silica (B1680970) gel is the most common stationary phase due to its polarity and effectiveness in separating aromatic compounds with polar functional groups. The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297), is typically used. researchgate.netcsic.es The polarity of the eluent is carefully adjusted to control the elution rate of the compounds from the column. Less polar compounds travel down the column faster, while more polar compounds, like the target hydroxyl-containing naphthol, are retained longer on the silica gel.

The progress of the separation is monitored using Thin-Layer Chromatography (TLC). chemistryhall.com Small aliquots of the collected fractions are spotted on a TLC plate, which is then developed in an appropriate solvent system. This allows for the identification of fractions containing the pure product, which are then combined. For naphthol derivatives, a typical TLC eluent system would be a mixture of hexane and ethyl acetate. researchgate.net The spots on the TLC plate can be visualized under UV light, as naphthalene derivatives are often UV-active, or by using staining agents like iodine vapor or anisaldehyde for compounds without a strong chromophore. chemistryhall.com

ParameterDescriptionTypical Values/ReagentsRationale
Technique Adsorption Column ChromatographyFlash or Gravity ChromatographyEffective for separating compounds with different polarities from a mixture. researchgate.net
Stationary Phase The solid adsorbent material.Silica Gel (60-200 or 200-400 mesh)The polar -OH group of silica interacts with polar compounds, retaining them longer.
Mobile Phase (Eluent) Solvent system to move compounds.Hexane/Ethyl Acetate Gradient (e.g., 95:5 to 80:20)A gradient of increasing polarity is used to first elute non-polar impurities, followed by the more polar target naphthol. researchgate.netcsic.es
Monitoring Technique to check fraction purity.Thin-Layer Chromatography (TLC) on silica gel platesAllows for rapid analysis of fractions to identify those containing the pure product. rsc.org
TLC Visualization Method to see separated spots.UV light (254 nm) or chemical stain (e.g., Iodine, Anisaldehyde)Naphthalene rings are UV-active; stains react with functional groups to make them visible. chemistryhall.com

Recrystallization

After chromatographic purification, recrystallization is often employed as a final step to achieve a high degree of purity and to obtain the product in a crystalline form. studymind.co.uk This technique relies on the difference in solubility of the compound and any remaining impurities in a particular solvent or solvent mixture at different temperatures.

The selection of an appropriate solvent is the most critical aspect of recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble (to be filtered off from the hot solution). pbworks.com For naphthalene and its derivatives, common recrystallization solvents include ethanol, toluene, or mixed solvent systems like toluene/ligroin or ethyl acetate/hexane. rsc.orggoogle.com

The process involves dissolving the crude or semi-purified this compound in a minimum amount of the hot solvent to form a saturated solution. The hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the naphthol decreases, leading to the formation of pure crystals. The crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. savemyexams.com

Solvent/SystemSuitability for NaphtholsProcedureExpected Outcome
Ethanol Good solvent for many naphthalene derivatives. rsc.orgDissolve in hot ethanol, cool slowly to room temperature, then in an ice bath.Forms well-defined crystals upon cooling.
Toluene Effective for aromatic compounds.Dissolve in hot toluene, allow for slow cooling.Good for removing less polar impurities.
Toluene / Ligroin Mixed solvent system for fine-tuning solubility. google.comDissolve in a minimum of hot toluene, add ligroin until turbidity appears, then cool.Can provide higher purity by precise control over the crystallization process.
Petroleum Ether Used for recrystallizing less polar naphthalene derivatives. rsc.orgSuitable for analogues where the hydroxyl group's polarity is masked or absent.Effective for hydrocarbon-like impurities.

The purity of the final isolated this compound is confirmed through analytical techniques such as melting point determination, which should be sharp and within a narrow range for a pure compound, and spectroscopic methods like NMR.

Chemical Reactivity and Mechanistic Investigations of 1 Hydroxy 8 Methylnaphthalene

Oxidative Transformations and Pathways

The oxidation of 1-Hydroxy-8-methylnaphthalene can proceed through several mechanisms, including reactions initiated by radicals and leading to a variety of oxygenated products. The presence of both a hydroxyl and a methyl group on the aromatic scaffold provides multiple sites for oxidative attack.

While direct studies on this compound are limited, the reactions of related compounds, such as 1-methylnaphthalene (B46632), with hydroxyl (•OH) radicals provide insight into potential pathways. The reaction of •OH with alkyl-substituted naphthalenes is a primary transformation mechanism in atmospheric and aqueous environments. These reactions can proceed via two main routes:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the methyl group, forming a naphthylmethyl radical. This radical is a key intermediate that can subsequently react with molecular oxygen.

•OH Addition: The hydroxyl radical can add to the aromatic ring system to form a hydroxy-cyclohexadienyl-type radical.

For substituted naphthalenes, both pathways are competitive, and the relative importance of each depends on the specific reaction conditions and the electronic and steric nature of the substituents.

The oxidation of the methyl group is a prominent transformation pathway. Studies on the microbial oxidation of the closely related 1,8-dimethylnaphthalene (B165263) (1,8-DMN) show a sequential oxidation of one of the methyl groups. asm.org This suggests a similar "upper-pathway" for this compound, where the methyl group at the C-8 position is progressively oxidized. asm.org

The expected sequence of products would be:

8-Hydroxy-1-naphthaldehyde: Formed from the oxidation of the initial alcohol intermediate (8-hydroxymethyl-1-naphthol).

8-Hydroxy-1-naphthoic acid: Resulting from the further oxidation of the aldehyde.

In studies with 1,8-DMN, the analogous product, 8-hydroxymethyl-1-naphthoic acid, was observed to spontaneously cyclize to form 1,8-naphthalide under acidic conditions. asm.org A similar intramolecular esterification (lactonization) could potentially occur with 8-hydroxy-1-naphthoic acid if the hydroxyl group at the C-1 position were to be oxidized to a carboxylic acid, though this specific transformation is less documented.

Furthermore, the oxidation of the naphthalene (B1677914) ring itself can lead to the formation of naphthoquinones. While specific studies on this compound are not available, the formation of these quinone structures is a common feature in the broader chemistry of naphthols and methylnaphthalenes.

ReactantIntermediate/ProductProduct ClassReference Pathway
This compound8-Hydroxymethyl-1-naphtholNaphthylmethanolInferred from 1,8-DMN oxidation asm.org
8-Hydroxymethyl-1-naphthol8-Hydroxy-1-naphthaldehydeNaphthaldehydeInferred from 1,8-DMN oxidation asm.org
8-Hydroxy-1-naphthaldehyde8-Hydroxy-1-naphthoic acidNaphthoic AcidInferred from 1,8-DMN oxidation asm.org

Environmentally persistent free radicals (EPFRs) are stable radical species found on combustion-derived particulate matter. These radicals can participate in redox cycles that generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH), even in the absence of light. Research on 1-methylnaphthalene has demonstrated that EPFRs can drive its oxidation, leading to the formation of oxy- and hydroxy-PAHs. This process is significant as it provides a pathway for the degradation of PAHs in the environment and can alter their bioavailability and toxicity. While this mechanism has not been specifically investigated for this compound, its structural similarity to 1-methylnaphthalene suggests that it could also be susceptible to EPFR-mediated oxidation.

Electrophilic and Nucleophilic Substitution Reactions

The introduction of new substituents onto the this compound ring is governed by the directing effects of the existing hydroxyl and methyl groups.

Electrophilic Substitution: Naphthalene itself preferentially undergoes electrophilic attack at the C1 (α) position. In this compound, the hydroxyl group is a powerful activating, ortho, para-directing group, while the methyl group is a weaker activating, ortho, para-director. The hydroxyl group at C-1 strongly activates positions C-2 and C-4 for electrophilic attack. The methyl group at C-8 activates positions C-7. The combination of these effects, along with the steric hindrance from the peri-substituents, makes positions C-2, C-4, C-5, and C-7 the most likely sites for substitution. However, electrophilic substitution reactions on 1,8-disubstituted naphthalenes can be challenging due to the steric strain in the peri positions. mdpi.combeilstein-archives.org For example, attempts to prepare 1,8-acyl pyrrolyl naphthalenes have proven difficult due to the tendency of the pyrrole (B145914) moiety towards electrophilic substitution. mdpi.com

Nucleophilic Substitution: Nucleophilic aromatic substitution is generally unfavorable for electron-rich aromatic systems like naphthalene unless the ring is activated by potent electron-withdrawing groups (e.g., -NO₂). Since this compound contains only electron-donating or weakly activating groups (-OH, -CH₃), it is not expected to undergo nucleophilic substitution under typical conditions. Reactions would require harsh conditions or alternative mechanisms, such as the formation of organometallic intermediates. beilstein-archives.org

Tautomeric Equilibrium Considerations

Like other naphthols, this compound can theoretically exist in a tautomeric equilibrium with its corresponding keto form, 8-methylnaphthalen-1(2H)-one. This is a form of keto-enol tautomerism.

This compound (Enol form) ⇌ 8-Methylnaphthalen-1(2H)-one (Keto form)

For most simple naphthols, the equilibrium lies heavily in favor of the enol (hydroxy) form. This preference is due to the energetic stability gained from maintaining the aromaticity of the full naphthalene ring system. The keto tautomer disrupts this aromaticity. The predicted pKa for this compound is approximately 9.55, which is characteristic of a phenolic hydroxyl group, further supporting the predominance of the enol form in solution. guidechem.com

Dimerization and Polymerization Pathways

The reactivity of this compound extends to reactions that increase its molecular weight through the formation of dimers or polymers.

Dimerization: While direct evidence for the dimerization of this compound is scarce, related compounds like 1-methylnaphthalene have been shown to form dimers under UV irradiation, particularly in an inert atmosphere. scirp.org This suggests that radical-mediated coupling could be a possible pathway for this compound as well, potentially leading to various bi-naphthalene structures.

Polymerization: The hydroxyl group of this compound allows it to act as a monomer in condensation polymerization reactions. It is listed as a potential hydroxy compound for reacting with phosphonitrile dichloride to create phosphonitrilic acid esters. google.com These polymers are of interest for their properties as flame retardants. google.com In such a reaction, the nucleophilic hydroxyl group would displace chloride from the phosphorus-containing backbone to form a P-O-C linkage, incorporating the naphthalene moiety into the polymer chain.

Spectroscopic Characterization and Structural Elucidation of 1 Hydroxy 8 Methylnaphthalene and Its Derivatives

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of 1-hydroxy-8-methylnaphthalene is characterized by absorption bands corresponding to the vibrations of its hydroxyl, methyl, and naphthalene-ring components.

The most prominent feature is the O-H stretching vibration of the hydroxyl group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration is expected in the 1200-1260 cm⁻¹ range. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl group appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations of the naphthalene (B1677914) ring give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. Vibrational analysis of related compounds like naphthalene and its derivatives supports these assignments. cdnsciencepub.comresearchgate.netresearchgate.net

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Functional Group
O-H Stretch 3200 - 3600 (broad) Hydroxyl
Aromatic C-H Stretch 3000 - 3100 Naphthalene Ring
Aliphatic C-H Stretch 2850 - 2960 Methyl Group
Aromatic C=C Stretch 1450 - 1600 Naphthalene Ring

FT-Raman spectroscopy provides complementary information to FT-IR. In the case of this compound, the Raman spectrum is expected to be dominated by strong bands arising from the vibrations of the non-polar naphthalene ring system. The symmetric C=C stretching vibrations of the aromatic ring, which are often weak in the IR spectrum, typically produce strong signals in the Raman spectrum in the 1300-1650 cm⁻¹ range. researchgate.net The C-H stretching vibrations of the methyl group and the aromatic ring are also observable. Studies on 1-methylnaphthalene (B46632) show characteristic Raman shifts that are useful for identifying the methyl-substituted naphthalene core. researchgate.netnih.gov

Table 2: Predicted FT-Raman Shifts for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Relative Intensity
Aromatic C-H Stretch ~3050 Medium
CH₃ Symmetric Stretch ~2925 Medium
Aromatic Ring Breathing/Stretching 1350 - 1650 Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for structural elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the hydroxyl proton, the six aromatic protons, and the three methyl protons. The chemical shift of the hydroxyl proton (OH) can vary but is expected to appear as a broad singlet. The aromatic protons will resonate in the downfield region (typically δ 7.0–8.0 ppm), with their exact chemical shifts and coupling patterns determined by the electronic effects of the hydroxyl and methyl substituents. The peri-interaction between the hydroxyl group at C1 and the methyl group at C8 influences the chemical shifts of nearby protons. The three protons of the methyl group (CH₃) are expected to appear as a singlet in the upfield region (around δ 2.5–2.8 ppm). Data from related substituted naphthalenes helps in predicting these shifts. nih.govresearchgate.netresearchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
OH Variable (e.g., 5.0 - 6.0) Broad Singlet
Aromatic H (6 protons) 7.0 - 8.0 Multiplets

The ¹³C NMR spectrum of this compound should display 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule. The carbon atom bearing the hydroxyl group (C1) is expected to be significantly deshielded, resonating at a high chemical shift (around δ 150-155 ppm). The carbon of the methyl group will appear at a characteristic upfield chemical shift (around δ 15-20 ppm). The remaining nine aromatic carbons, including the one substituted with the methyl group (C8), will have chemical shifts in the typical aromatic region (δ 110–140 ppm). The specific shifts are influenced by the substituent effects of the -OH and -CH₃ groups. nih.govrsc.orguq.edu.au

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-OH (C1) 150 - 155
C-CH₃ (C8) ~130
Other Aromatic C 110 - 140

To unambiguously assign all proton and carbon signals and thus confirm the constitution of this compound, advanced 2D NMR techniques are employed. researchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, revealing the connectivity of protons within the aromatic rings. It helps to trace the proton-proton networks through the naphthalene skeleton. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of the carbon signal for each protonated carbon atom. mdpi.comnih.gov

The combined application of these 1D and 2D NMR experiments provides a comprehensive and definitive structural elucidation of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. The molecular formula of this compound is C₁₁H₁₀O, corresponding to a molecular weight of approximately 158.2 g/mol . synchem.deguidechem.comalfa-chemistry.com

In the electron ionization (EI) mass spectrum of 1,8-dihydroxynaphthalene, a related compound, the molecular ion peak is observed, and the peri-positioning of the hydroxyl groups facilitates the loss of a water molecule. aip.org A similar initial loss of a functional group can be anticipated for this compound. For instance, in the mass spectrum of 1-hydroxymethyl-8-methylnaphthalene, prominent peaks are observed at m/z 184 (M+), 155, and 127, indicating characteristic fragmentation patterns. nih.gov

The fragmentation of related peri-substituted naphthalenes, such as 1-methoxy-2-tert-butyldimethylsilyloxybenzene, shows cleavage of substituent groups, providing a model for the types of fragmentation that could be expected from derivatives of this compound. aip.org The mass spectra of various methylnaphthalene derivatives, including 1-methylnaphthalene and its oxidation products like 1-naphthaldehyde (B104281) and 1-naphthoic acid, have been extensively studied, revealing characteristic fragmentation patterns that aid in their identification. researchgate.netresearchgate.net For example, the mass spectrum of 1-naphthaleneacetic acid, a potential derivative, shows a loss of a carbonyl group (28 mass units). researchgate.net

Table 1: Mass Spectrometry Data for this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectral Fragments (m/z)
This compoundC₁₁H₁₀O158.20 synchem.deguidechem.comalfa-chemistry.comNot explicitly detailed in the provided search results.
1-Methoxy-8-methylnaphthaleneC₁₁H₁₀O158.20 nist.govNot explicitly detailed in the provided search results.
1,8-Dimethylnaphthalene (B165263)C₁₂H₁₂156.22Not explicitly detailed in the provided search results.
1-Hydroxymethyl-8-methylnaphthaleneC₁₂H₁₂O172.22184 (M+), 155, 127, 88 nih.gov
2-Acetyl-1-hydroxy-8-methoxy-3-methylnaphthaleneC₁₄H₁₄O₃230.26Not explicitly detailed in the provided search results. pakbs.org

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectra of naphthalene and its derivatives are characterized by distinct bands that are sensitive to the nature and position of substituents.

The UV-Vis absorption spectra of naphthalene derivatives typically show multiple absorption bands. For instance, a study on naphthalene diimide (NDI) derivatives showed characteristic absorption bands around 340-380 nm, attributed to π-π* transitions. researchgate.net The introduction of substituents to the naphthalene ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima. Silyl-substituted naphthalene derivatives, for example, exhibit a red shift of 8-9 nm compared to unsubstituted naphthalene. mdpi.com

In peri-substituted naphthalenes, the close proximity of the substituents can lead to unique electronic properties. st-andrews.ac.uk For a-substituted naphthalene derivatives, the longest wavelength absorption band is generally polarized along the short axis of the molecule. ias.ac.in The electronic absorption spectra of various peri-substituted acyl pyrrolyl naphthalenes have been reported, with long-wavelength absorption maxima observed between 389 and 470 nm depending on the specific substituents. mdpi.com

Table 2: UV-Vis Absorption Data for Selected Naphthalene Derivatives

CompoundSolventAbsorption Maxima (λmax, nm)Reference
NaphthaleneCyclohexaneNot specified, used as a reference. mdpi.com
1-Silyl-naphthalene derivativesCyclohexaneShifted by 8-9 nm to longer wavelengths vs. naphthalene. mdpi.com
Peri-substituted Acyl Pyrrolyl Naphthalene (Ketone 6)Toluene, Dichloromethane, Acetone, Ethanol389 ± 3 mdpi.com
Peri-substituted Acyl Pyrrolyl Naphthalene (Lactam 8)Toluene, Dichloromethane, Acetone, Ethanol470 ± 5 mdpi.com
Naphthalene Diimide (NDI-NA)Chloroform358, 340, 380 researchgate.net

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been applied to various derivatives of this compound to understand their molecular geometry and intermolecular interactions in the solid state.

The crystal structure of 1-hydroxy-8-methoxy-3-methylnaphthalene has been determined, revealing a monoclinic crystal system with space group P12₁/c1. researchgate.netnih.gov The unit cell parameters were found to be a = 14.163(3) Å, b = 5.009(1) Å, c = 14.869(3) Å, and β = 113.61(1)°. researchgate.net This study, along with investigations into other substituted naphthols, highlights the importance of intramolecular hydrogen bonding in these systems. nih.govresearchgate.net

The steric repulsion between peri-substituents at the 1- and 8-positions of the naphthalene ring can cause significant distortion of the planar aromatic system. nih.gov For example, X-ray crystallography of 1,8-bis(bromomethyl)naphthalene (B51720) showed a vertical distortion with a dihedral angle of 11.0° between the peri-substituents. nih.gov The crystal structure of a pendant-arm macrocycle containing 1-methylnaphthalene units has also been determined, showing a monoclinic cell with space group P2₁/a. mdpi.com

Table 3: Crystallographic Data for Derivatives of this compound

CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
1-Hydroxy-8-methoxy-3-methylnaphthaleneMonoclinicP12₁/c1a = 14.163(3) Å, b = 5.009(1) Å, c = 14.869(3) Å, β = 113.61(1)° researchgate.netnih.gov
1-Bromo-6-hydroxy-4-isopropoxy-8-methylnaphthaleneMonoclinicP12₁/c1a = 9.655(1) Å, b = 14.337(2) Å, c = 9.692(2) Å, β = 108.07(1)° researchgate.net
meso-5,5,7,12,12,14-Hexamethyl-1,4,8,11-tetraazacyclotetradecane-1,8-di-(1-methylnaphthalene)MonoclinicP2₁/aa = 10.778(3) Å, b = 13.809(3) Å, c = 11.420(2) Å, β = 102.49(2)° mdpi.com

Theoretical and Computational Chemistry Studies on 1 Hydroxy 8 Methylnaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. By solving approximations of the Schrödinger equation, these methods model molecular properties such as equilibrium structure, vibrational frequencies, and electronic characteristics. researchgate.net For aromatic compounds like 1-hydroxy-8-methylnaphthalene, the two most prominent families of methods are Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods.

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its favorable balance of accuracy and computational cost. researchgate.netacs.org This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. acs.org DFT is particularly effective for modeling substituted naphthalene (B1677914) systems. researchgate.net

Applications for a molecule like this compound would typically involve using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). researchgate.nettandfonline.com Such a setup is used to:

Optimize the molecular geometry to find the lowest energy conformation. researchgate.net

Calculate vibrational frequencies to ensure the optimized structure is a true minimum on the potential energy surface.

Determine electronic properties, including frontier molecular orbitals and charge distributions. tandfonline.com

Simulate spectroscopic data, such as IR and Raman spectra. researchgate.net

Studies on related naphthalene derivatives demonstrate the utility of DFT in predicting geometric parameters and analyzing electronic behavior. nih.govbohrium.com For instance, research on other functionalized naphthalenes has successfully used DFT to correlate calculated structural and electronic data with experimental findings. bohrium.comscispace.com

Ab initio Hartree-Fock (HF) methods are another foundational approach in quantum chemistry. researchgate.netacs.org Unlike DFT, HF methods calculate the properties of a molecule from first principles, without relying on parameters derived from experimental data. The HF method approximates the many-electron wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle but neglects electron correlation. researchgate.net

While computationally more demanding than semi-empirical methods and often less accurate than modern DFT functionals for many applications, the HF method is crucial for several reasons:

It provides a well-defined theoretical baseline for more advanced methods.

It is often the starting point for post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2) that systematically include electron correlation. acs.org

It can be effective for calculating properties where electron correlation is less critical or when comparing trends across a series of molecules. researchgate.net

In studying this compound, HF calculations, often with basis sets like 6-31G(d,p) or higher, would be used to compute the optimized geometry, total energy, and orbital energies, providing a comparison point for results obtained via DFT. researchgate.nettandfonline.com

Molecular Geometry Optimization and Conformer Analysis

Before any electronic properties can be accurately calculated, the molecule's geometry must be optimized. academicdirect.org This computational process systematically alters the positions of the atoms to find the arrangement with the lowest potential energy, corresponding to the most stable three-dimensional structure. academicdirect.orgacs.org For a flexible molecule like this compound, this involves identifying the global minimum among various possible conformers that arise from the rotation around single bonds, such as the C-O bond of the hydroxyl group and the C-C bond of the methyl group.

ParameterExperimental (X-ray) nih.govCalculated (CPMD) nih.gov
O-H···O Distance (Å)2.5812.615
O-H Bond Length (Å)0.8430.989
H···O Bond Length (Å)1.8261.757
O-H-O Angle (°)148143.49

Electronic Structure Characterization

Once the geometry is optimized, various analyses can be performed to characterize the electronic structure of this compound, revealing details about its reactivity, stability, and bonding.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. psu.edumdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO : This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an acceptor. mdpi.comnih.gov

LUMO : This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. mdpi.comnih.gov

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the oxygen atom of the hydroxyl group. The LUMO would also be distributed across the aromatic system. Computational studies on analogous compounds like 1-methylnaphthalene (B46632) provide an example of typical FMO energies calculated using DFT (B3LYP/6-31G(d,p) method). researchgate.netresearchgate.net

Molecular OrbitalEnergy (eV) for 1-methylnaphthalene researchgate.net
HOMO-5.65
LUMO-0.55
HOMO-LUMO Gap (ΔE)5.10

Natural Bond Orbital (NBO) analysis is a powerful tool that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure representation. uni-muenchen.dewisc.edu The NBO method provides quantitative insight into bonding interactions, charge distribution, and intramolecular charge transfer (ICT). tandfonline.comuni-muenchen.de

For this compound, significant NBO interactions would include:

Delocalization from the lone pairs (lp) of the oxygen atom to the antibonding orbitals (π*) of the aromatic ring.

Interactions between the π orbitals of the naphthalene ring (donors) and adjacent π* antibonding orbitals (acceptors).

Hyperconjugation involving the σ bonds of the methyl group and adjacent empty orbitals.

The table below presents hypothetical, yet representative, strong intramolecular interactions that would be expected for this compound, based on general principles and findings for other substituted aromatic systems. tandfonline.comwisc.edu

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
lp (O)π* (Caromatic-Caromatic)~20-40Lone Pair → Antibonding π
π (Caromatic-Caromatic)π* (Caromatic-Caromatic)~15-25π → Antibonding π
σ (C-H)methylσ* (Caromatic-Caromatic)~2-5σ → Antibonding σ (Hyperconjugation)

Charge Distribution and Dipole Moment Calculations

The dipole moment (µ) is a vector quantity, and its magnitude is a critical parameter influencing the solubility of the molecule in polar solvents and its interaction with other polar molecules. While specific computational data for this compound is not abundant in the cited literature, studies on analogous compounds like 1-methylnaphthalene provide context. For 1-methylnaphthalene, the dipole moment is relatively small, but the introduction of the highly polar hydroxyl group in this compound is expected to significantly increase the magnitude of the dipole moment. researchgate.net Investigations into similar substituted naphthalenes have shown that the precise value and orientation of the dipole moment are sensitive to the conformation of the substituent groups. nih.gov

Atom/GroupExpected Partial Charge
Oxygen (of -OH)Highly Negative
Hydrogen (of -OH)Highly Positive
C1 (bonded to -OH)Positive
C8 (bonded to -CH₃)Slightly Negative/Positive
Methyl Group (CH₃)Overall Weakly Donating
Naphthalene RingsNon-uniform distribution

Prediction of Spectroscopic Parameters

Computational chemistry is instrumental in predicting and interpreting the spectroscopic signatures of molecules. respectprogram.orgmdpi.comscispace.com

Harmonic Vibrational Frequencies

The vibrational spectrum of this compound can be predicted using quantum chemical calculations, typically at the DFT level of theory. respectprogram.orgmdpi.com These calculations yield a set of harmonic vibrational frequencies corresponding to the fundamental modes of vibration, which include stretching, bending, and torsional motions of the atoms. These predicted frequencies can be correlated with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.net

For this compound, key vibrational modes include:

O-H Stretching: A prominent, often broad, band in the high-frequency region of the IR spectrum, characteristic of the hydroxyl group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in a distinct region, while aliphatic C-H stretching from the methyl group will also be present.

C=C Stretching: Vibrations associated with the aromatic naphthalene rings.

C-O Stretching: The stretching of the carbon-oxygen bond of the phenol (B47542) group.

Methyl Group Vibrations: Symmetric and asymmetric stretching and bending modes of the -CH₃ group. researchgate.net

Computational studies on 1-methylnaphthalene have assigned the CH₃ asymmetric and symmetric stretching bands, providing a reference for identifying these modes in the more complex spectrum of this compound. researchgate.net The calculated frequencies are often systematically scaled to improve agreement with experimental spectra, accounting for anharmonicity and other theoretical approximations. researchgate.net

Table 2: Predicted Harmonic Vibrational Frequencies for Key Modes in a Substituted Naphthalene Note: This table presents typical frequency ranges for the described vibrational modes based on computational studies of related naphthalene derivatives. researchgate.netresearchgate.net

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)
O-H Stretch3500 - 3700
Aromatic C-H Stretch3000 - 3100
Methyl C-H Asymmetric Stretch~2970
Methyl C-H Symmetric Stretch~2900
Aromatic C=C Stretch1400 - 1650
C-O Stretch1200 - 1300

NMR Chemical Shift Prediction (GIAO approach)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. researchgate.netimist.ma This method, typically employed with DFT, allows for the prediction of ¹H and ¹³C NMR spectra, which are invaluable for structure elucidation. researchgate.net

The calculated chemical shifts for the hydrogen and carbon atoms in this compound depend on their local electronic environment. Key predictions would include:

¹H NMR: The chemical shift of the hydroxyl proton can vary significantly depending on hydrogen bonding. The aromatic protons will appear in a characteristic downfield region, with their specific shifts influenced by the electronic effects of the -OH and -CH₃ groups. The protons of the methyl group will typically appear as a singlet in the upfield region.

¹³C NMR: The GIAO method can predict the chemical shifts for all 11 carbon atoms. The carbon atom bonded to the hydroxyl group (C1) is expected to be significantly deshielded (higher ppm value), while the carbon bonded to the methyl group (C8) and the methyl carbon itself will have distinct shifts. nih.gov

Correlation plots of theoretical versus experimental chemical shifts often show a strong linear relationship, confirming the accuracy of the computational model and the structural assignment. tandfonline.com

Table 3: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) using the GIAO Method Note: This table provides an example of GIAO-calculated NMR shifts for a substituted naphthalene. Actual values for this compound would require a specific calculation. The format is based on typical outputs from such studies. nih.gov

AtomPredicted ¹³C Shift (ppm)AtomPredicted ¹H Shift (ppm)
C1~155H (on O)5.0 - 9.0
C2~115H2~7.2
C3~127H3~7.5
C4~122H4~7.9
C5~126H5~7.4
C6~125H6~7.4
C7~120H7~7.8
C8~130H (on CH₃)~2.5
C4a~128
C8a~134
C (methyl)~20

Electronic Absorption Spectra Simulations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netresearchgate.net It calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. case.edu

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the naphthalene ring system. The positions and intensities of these absorption bands are modulated by the hydroxyl and methyl substituents. TD-DFT calculations can help assign the specific electronic transitions responsible for the peaks observed in an experimental spectrum. researchgate.net Studies on related compounds like 1-(chloromethyl)-2-methylnaphthalene have successfully used TD-DFT to analyze their electronic spectra in both the gas phase and in solution. researchgate.net

Table 4: Example of TD-DFT Calculated Electronic Transitions Note: This table is a representative example of TD-DFT output for an aromatic molecule, illustrating the kind of data generated. researchgate.netresearchgate.net

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
4.103020.15HOMO -> LUMO
4.552720.80HOMO-1 -> LUMO
5.202380.65HOMO -> LUMO+1

Intermolecular Interaction Analysis (e.g., QTAIM, Reduced Density Gradient)

The Quantum Theory of Atoms in Molecules (QTAIM) and the Reduced Density Gradient (RDG) are computational tools used to analyze non-covalent interactions (NCIs). tandfonline.comdntb.gov.ua These interactions are crucial for understanding the crystal packing, protein-ligand binding, and self-assembly of molecules.

QTAIM: This method analyzes the topology of the electron density to locate and characterize chemical bonds and intermolecular interactions. By identifying bond critical points (BCPs) between atoms, QTAIM can quantify the strength and nature of interactions like hydrogen bonds and van der Waals forces. tandfonline.com

Reduced Density Gradient (RDG): RDG analysis provides a visual representation of non-covalent interactions in real space. It generates isosurfaces that distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and strong repulsive steric clashes. The surfaces are typically color-coded to indicate the nature and strength of the interaction. tandfonline.comresearchgate.net

For this compound, these methods would be particularly useful for analyzing the intramolecular hydrogen bond that can form between the hydroxyl group at position 1 and the peri-positioned methyl group at position 8, as well as for studying how molecules of the compound interact with each other in a condensed phase. Analysis of similar systems reveals the presence of various C-H···π and π-π stacking interactions that govern their supramolecular structures. dntb.gov.ua

Synthesis and Investigation of Derivatives and Analogues of 1 Hydroxy 8 Methylnaphthalene

Functionalization of the Hydroxyl Group

The hydroxyl group of 1-hydroxy-8-methylnaphthalene is a key site for chemical modification. One common transformation is its conversion into an acetate (B1210297) group. For instance, 1-acetoxy-2-methylnaphthalene (B1589141) can be synthesized from 2-piperidinomethyl-1-naphthol through a two-step process involving acetylation and subsequent reduction. google.com This method offers a high-yield, one-pot operation, avoiding the need for purification of intermediates. google.com The acetylation step converts the hydroxyl group into an acetoxy group, and the subsequent reduction, often through catalytic hydrogenation, yields the final product. google.com

Another approach to functionalizing the hydroxyl group involves its reaction with primary amines to form Schiff bases, which are valuable intermediates in organic synthesis. This reaction highlights the reactivity of the hydroxyl group and its potential for creating more complex molecular architectures.

Derivatization at the Methyl Group

The methyl group at the 8-position of this compound also presents opportunities for derivatization, although this is sometimes achieved through indirect methods starting from related naphthalene (B1677914) precursors. For example, acid-catalyzed cleavage of 1,4-dimethyl-1,4-dihydronaphthalene-1,4-endoperoxide can yield various 1-methylnaphthalene (B46632) derivatives functionalized at the other methyl group. unige.ch Depending on the acid used, products such as 4-hydroxy, methoxy (B1213986), bromo, and chloro methyl derivatives of 1-methylnaphthalene can be obtained in varying yields. unige.ch

Direct functionalization of the methyl group on the this compound core is less commonly reported but remains an area of interest for creating novel compounds.

Preparation and Characterization of Schiff Base Ligands

Schiff bases derived from hydroxy-naphthaldehydes, which are structurally related to this compound, are a significant class of compounds with applications in coordination chemistry. uobaghdad.edu.iqresearchgate.net These ligands are typically synthesized through the condensation reaction of a hydroxy-naphthaldehyde with a primary amine. researchgate.netijmcmed.org For example, a Schiff base ligand can be prepared by reacting 1-hydroxy-2-naphthaldehyde (B49639) with 2-(1H-indol-3-yl)ethylamine in methanol. uobaghdad.edu.iq

The formation of the Schiff base is confirmed by the appearance of a characteristic azomethine (-CH=N-) group, which can be identified using spectroscopic techniques such as FT-IR. ijmcmed.org The characterization of these ligands also involves ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure. researchgate.net

Unsymmetrical tetradentate Schiff base ligands can also be prepared, for instance, by the sequential reaction of 1,8-diaminonaphthalene (B57835) with two different aldehydes, such as salicylaldehyde (B1680747) and 2-hydroxy-3-methoxybenzaldehyde. scispace.com

Table 1: Examples of Schiff Base Ligands and their Characterization

Starting AldehydeStarting AmineResulting Schiff Base LigandCharacterization Techniques
1-Hydroxy-2-naphthaldehyde2-(1H-indol-3-yl)ethylamine2-[1-(1H-indol-3-yl)ethylimino) methyl]naphthalene-1-olIR, UV-Vis, Mass Spectrometry, ¹H NMR
Salicylaldehyde and 2-hydroxy-3-methoxy benzaldehyde1,8-DiaminonaphthaleneH2L1 =2-(1Z)- (8-(2-hydroxy benzylidene amino)naphthalen-1-ylimino) methyl) -6- methoxy phenol (B47542)Elemental Analysis, Molar Conductance, IR, Electronic Spectra, ¹H-NMR, Magnetic Measurements
Salicylaldehyde2-amino-methyl-4,5,6,7- tetrahydrothieno[2,3-c]pyridine-3-carboxylateSchiff base of the two reactantsFT-IR, UV-Vis, ¹H NMR, ¹³C NMR, Mass Spectrometry, TGA

Coordination Chemistry: Transition Metal Complexes

Schiff base ligands derived from hydroxy-naphthaldehydes readily coordinate with transition metal ions to form stable complexes. uobaghdad.edu.iqresearchgate.net These complexes are typically prepared by reacting the Schiff base ligand with a metal salt in a suitable solvent. scispace.com A variety of transition metals have been used, including Co(II), Ni(II), Cu(II), Zn(II), Fe(III), and Pt(IV). uobaghdad.edu.iqscispace.com

The resulting metal complexes are characterized by various spectroscopic methods, including IR, UV-Vis, and magnetic susceptibility measurements, to determine their geometry and coordination mode. uobaghdad.edu.iqscispace.com For example, the coordination of the azomethine nitrogen to the metal ion is confirmed by a shift in the C=N stretching frequency in the IR spectrum. The geometry of the complexes can vary, with square planar, tetrahedral, and octahedral arrangements being common. uobaghdad.edu.iqscispace.com

Table 2: Examples of Transition Metal Complexes with Schiff Base Ligands

Schiff Base LigandMetal IonProposed Geometry of Complex
2-[1-(1H-indol-3-yl)ethylimino) methyl]naphthalene-1-olNi(II)Tetrahedral
2-[1-(1H-indol-3-yl)ethylimino) methyl]naphthalene-1-olPd(II)Square Planar
2-[1-(1H-indol-3-yl)ethylimino) methyl]naphthalene-1-olFe(III)Octahedral
2-[1-(1H-indol-3-yl)ethylimino) methyl]naphthalene-1-olPt(IV)Octahedral
H2L1 =2-(1Z)- (8-(2-hydroxy benzylidene amino)naphthalen-1-ylimino) methyl) -6- methoxy phenolCo(II), Ni(II), Cu(II), Zn(II)Square Planar

Design and Synthesis of Naphthoquinone Analogues

Naphthoquinones, which are structurally related to this compound, are a class of compounds with significant biological activity. nih.govbrieflands.com The synthesis of novel naphthoquinone derivatives often involves multi-component reactions. For instance, the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) with various benzaldehydes and aryl amines can lead to a variety of derivatives, including bis-naphthoquinones and benzoacridine-5,6-diones. nih.gov

The synthesis of menaquinones (vitamin K2 derivatives), which feature a methylnaphthoquinone unit, often employs Friedel-Crafts alkylation. nih.gov This method typically involves the reaction of a menadiol (B113456) with an alcohol in the presence of a Lewis acid catalyst like BF₃∙OEt₂. nih.gov

Table 3: Synthesis of Naphthoquinone Analogues

Starting NaphthoquinoneReagentsProduct Type
2-Hydroxy-1,4-naphthoquinoneBenzaldehydes, Aryl aminesBis-naphthoquinone, Benzoacridine-5,6-dione
Menadione (B1676200) (reduced to menadiol)Geraniol, BF₃∙OEt₂Menaquinone-2 (MK-2)

Naphthalimide-Based Derivatives

Naphthalimides are another important class of naphthalene derivatives, known for their fluorescent properties and potential applications in materials science and as biological probes. mdpi.combeilstein-journals.org The synthesis of naphthalimide derivatives often starts from 1,8-naphthalic anhydride (B1165640). frontiersin.org

A common synthetic route involves the reaction of a substituted 1,8-naphthalic anhydride with an amine. mdpi.com For example, N-n-butyl-4-bromo-1,8-naphthalimide can be prepared by reacting 4-bromo-1,8-naphthalic anhydride with n-butylamine. mdpi.com This bromo-substituted naphthalimide can then undergo further reactions, such as nucleophilic substitution, to introduce other functional groups. beilstein-journals.org

Another strategy involves a "click chemistry" approach, where a naphthalimide containing an alkyne group is reacted with an azide (B81097) to form a 1,2,3-triazole-linked naphthalimide derivative. frontiersin.org This method allows for the creation of a diverse library of compounds. frontiersin.org

Table 4: Synthesis of Naphthalimide-Based Derivatives

Starting MaterialKey ReactionProduct Type
4-Bromo-1,8-naphthalic anhydride and n-butylamineImidationN-n-butyl-4-bromo-1,8-naphthalimide
Naphthalimide with alkyne group and substituted azides1,3-Dipolar cycloaddition (Click Chemistry)1,8-Naphthalimide-linked 1,2,3-triazole derivatives
4-Chloro-1,8-naphthalic anhydride and methyl 4-aminobenzoateImidation followed by hydrolysis4-(4-Carboxyphenyl)amino-N-substituted-1,8-naphthalimide

Advanced Research Applications in Chemical Sciences

Utilization as a Key Synthetic Intermediate in Organic Synthesis

1-Hydroxy-8-methylnaphthalene serves as a versatile building block in organic synthesis, enabling the construction of a diverse array of more complex molecules. Its reactivity is primarily centered around the hydroxyl group and the activated naphthalene (B1677914) ring, allowing for a variety of chemical transformations.

Precursors for Azo Dyes and Pigments

Naphthol derivatives are fundamental components in the synthesis of azo dyes. These dyes are characterized by the presence of an azo group (–N=N–) that connects aromatic rings, forming a large conjugated system responsible for their color. 1-Hydroxynaphthalene, a parent compound to this compound, is a key precursor in manufacturing azo dyes, where it functions as a coupling agent in diazo coupling reactions to create colored compounds. The general principle involves the reaction of a diazonium salt with an electron-rich coupling component, such as a naphthol.

Given this established reactivity, this compound is a suitable precursor for creating a specific subset of azo dyes. The hydroxyl group on the naphthalene ring activates the molecule for electrophilic attack by the diazonium ion, typically at the position para to the hydroxyl group. The presence of the 8-methyl group can influence the electronic properties and solubility of the resulting dye molecule, potentially fine-tuning its color and application properties.

Building Blocks for Resin and Polymer Chemistry

Naphthalene-based compounds are important in polymer chemistry for creating materials with high thermal stability and specific mechanical properties. While direct polymerization studies involving this compound are not extensively documented, its structure is analogous to other phenolic and naphtholic compounds widely used in resin production. For instance, naphthalene, alkylnaphthalenes, and naphthols are used to synthesize naphthalene-formaldehyde resins. google.com These are produced through a condensation reaction with formaldehyde (B43269) in the presence of an acidic catalyst. google.com

A patent describes the synthesis of polymers from hydroxyl-functionalized naphthalene precursors, including 1-naphthol (B170400) and alkyl-naphthalenes like 1,8-dimethylnaphthalene (B165263). google.com The process involves creating dimers which are then polymerized. google.com Based on these principles, this compound could potentially act as a monomer or co-monomer in the synthesis of phenolic-type resins. The hydroxyl group and the activated aromatic ring can react with aldehydes like formaldehyde to form cross-linked polymer networks, similar to Bakelite, but with properties endowed by the rigid and bulky naphthalene structure.

Intermediates for Agro-Chemical Research

The naphthalene scaffold is present in various agrochemicals. Its parent hydrocarbon, 1-methylnaphthalene (B46632), is noted as an intermediate in the synthesis of pesticides and the plant growth regulator α-naphthylacetic acid. ontosight.ai Specifically, mixtures containing methylnaphthalenes have been utilized as dye carriers and as feedstock for other chemical production. cdc.gov While direct evidence of this compound being converted into a commercial agrochemical is limited, its structural motifs are relevant. The development of new pesticides often involves modifying known active scaffolds to improve efficacy or change specificity. The biological degradation and metabolism of methylnaphthalenes are subjects of study, which is crucial for designing environmentally compatible agrochemicals. nih.gov

Precursors for Pharmaceutical Research (e.g., Naphtho[a]carbazoles, Naphthopyrones, Hydrazones)

The 1-methylnaphthalene framework is a key starting point for the synthesis of several classes of compounds with significant potential in pharmaceutical research. sigmaaldrich.comscientificlabs.co.uk

Naphtho[a]carbazoles and Naphthopyrones: 1-Methylnaphthalene can be used to synthesize various polycyclic aromatic hydrocarbons, including naphtho[a]carbazoles and naphthopyrones. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com Naphtho[a]carbazoles have been synthesized from indole (B1671886) precursors which, in turn, can be prepared using Suzuki coupling with naphthylboronic acids derived from bromonaphthalenes. thieme-connect.com Naphthopyrones, which exhibit a range of biological activities including antiviral and antiallergic properties, can be synthesized through methods like the Friedel-Crafts reaction of tetralones with unsaturated acids. ias.ac.inias.ac.in

Hydrazones: A significant application is the synthesis of aminobenzoyl-2-hydroxy-1-naphthyl hydrazone, which has been identified as a potential inhibitor of HIV reverse transcriptase. sigmaaldrich.comuctm.edu The synthesis pathway begins with the catalytic oxidation of 1-methylnaphthalene to 2-hydroxy-1-naphthaldehyde (B42665), which is then reacted with a hydrazine (B178648) derivative to form the final hydrazone product. uctm.edu Hydrazone derivatives of naphthalene, in general, are investigated for a wide range of bioactivities, including antioxidant, antitumor, and anticancer properties. bohrium.comworldnewsnaturalsciences.com

Synthetic Target ClassStarting MaterialKey Intermediate(s)Potential Application
Naphtho[a]carbazoles1-MethylnaphthaleneBromo-methylnaphthalenes, Naphthylboronic acidsAnticancer agents
Naphthopyrones1-MethylnaphthaleneTetralones, Unsaturated acidsAntiviral, Antiallergic
Hydrazones1-Methylnaphthalene2-Hydroxy-1-naphthaldehydeHIV inhibitors, Anticancer

Catalytic Transformations Involving this compound Scaffolds

Catalysis is crucial for the efficient and selective transformation of the this compound scaffold and its parent compounds into value-added chemicals. Research has focused on catalytic oxidation and other transformations to introduce new functional groups or build molecular complexity.

A key example is the catalytic oxidation of 1-methylnaphthalene to produce intermediates for pharmaceutical synthesis. uctm.edu In one reported method, a Ti-Beta zeolite catalyst is used with hydrogen peroxide (H₂O₂) to oxidize 1-methylnaphthalene. uctm.edu This reaction selectively yields 2-hydroxy-1-naphthaldehyde, the direct precursor for the synthesis of aminobenzoyl-2-hydroxy-1-naphthyl hydrazone. uctm.edu The study noted that after a 2-hour reaction time, a yield of over 10% for 2-hydroxy-1-naphthaldehyde was achieved. uctm.edu

Other catalytic oxidation systems have been explored for the related isomer, 2-methylnaphthalene, to produce 2-methyl-1,4-naphthoquinone (menadione or Vitamin K3). These systems utilize various metal catalysts, including those based on chromium, palladium, manganese, and iron, with oxidants like H₂O₂. beilstein-journals.org For instance, a manganese(II) naphthenate catalyst achieved 80% selectivity for menadione (B1676200) from 2-methylnaphthalene. beilstein-journals.org These studies highlight the potential for catalytically oxidizing the 1-methylnaphthalene scaffold as well.

Furthermore, biological catalysis through microorganisms demonstrates pathways for the oxidation of methylnaphthalenes. Sphingomonas paucimobilis can metabolize 1,8-dimethylnaphthalene into products such as 1-hydroxymethyl-8-methylnaphthalene and 8-methyl-1-naphthaldehyde, showcasing enzymatic pathways for selective oxidation. nih.gov

Catalyst SystemSubstrateTransformationProduct
Ti-Beta Zeolite / H₂O₂1-MethylnaphthaleneCatalytic Oxidation2-Hydroxy-1-naphthaldehyde
Manganese(II) naphthenate / H₂O₂2-Methylnaphthalene (isomer)Catalytic Oxidation2-Methyl-1,4-naphthoquinone
Sphingomonas paucimobilis (biocatalyst)1,8-DimethylnaphthaleneEnzymatic Oxidation1-Hydroxymethyl-8-methylnaphthalene

Environmental Chemical Transformations of Methyl Substituted Naphthalenes

Abiotic Degradation Pathways in Environmental Systems

Abiotic degradation involves non-biological processes that break down chemical compounds. For 1-methylnaphthalene (B46632), the primary abiotic pathways are driven by light energy and reactions with highly reactive chemical species in the atmosphere and water.

Photo-Oxidation Processes

Photo-oxidation, a process initiated by sunlight, is a significant degradation pathway for 1-methylnaphthalene. researchgate.net When exposed to ultraviolet (UV) radiation in the presence of air, 1-methylnaphthalene undergoes transformation into a variety of oxygenated products. researchgate.net Studies have shown that both ring-opened and ring-retained compounds are formed during this process. researchgate.net

In simulated atmospheric conditions, the irradiation of 1-methylnaphthalene leads to the formation of several key products. After 48 hours of UV exposure in the presence of air, major products included 1-naphthaldehyde (B104281), 1-naphthoic acid, and 1-naphthalenemethanol, each with a production yield of about 10%. researchgate.net Other identified products include phthalic anhydride (B1165640). researchgate.net The photo-oxidation pathway appears to be more complex in a moisturized air environment compared to seawater. researchgate.net The presence of oxygen is crucial, acting as a precursor for reactive species like hydroxy or superoxo radicals that drive the oxidation. researchgate.net The estimated half-life for the photolysis of 1-methylnaphthalene in surface water is approximately 22 hours.

Table 1: Identified Photo-Oxidation Products of 1-Methylnaphthalene

Product Name Chemical Class Reference
1-Naphthaldehyde Aldehyde researchgate.net
1-Naphthoic Acid Carboxylic Acid researchgate.net
1-Naphthalenemethanol Alcohol researchgate.net
Phthalic Anhydride Acid Anhydride researchgate.net

Oxidative Transformations by Environmental Radicals

In the atmosphere, 1-methylnaphthalene is primarily present in the gas phase and is highly susceptible to attack by environmental radicals, most notably the hydroxyl radical (•OH). researchgate.netnih.gov The gas-phase reaction with •OH radicals is a major atmospheric sink, with an estimated atmospheric lifetime for methylnaphthalenes of only 3 to 4 hours. researchgate.net

The reaction can proceed through two main mechanisms:

H-atom abstraction: The •OH radical can abstract a hydrogen atom from the methyl group, leading to the formation of a 1-naphthylmethyl radical. In the presence of oxygen, this radical is converted into a peroxy radical, which can then undergo further reactions to form side-chain oxygenated products like 1-naphthaldehyde and 1-naphthoic acid. researchgate.netnih.govkarger.com

•OH addition: The •OH radical can add to the aromatic ring system, forming a hydroxylated radical intermediate. researchgate.netnih.gov This intermediate can then react with molecular oxygen, leading to either ring-retained products, such as various isomers of (hydroxymethyl)naphthalene and 1,4-naphthoquinone (B94277), or ring-opened products. researchgate.netnih.govnih.gov

Studies on the oxidation of 1-methylnaphthalene driven by environmentally persistent free radicals (EPFRs) on particulate matter have shown the formation of products such as 1,4-naphthoquinone, 1-naphthaldehyde, and 4-hydroxy-4-methylnaphthalen-1-one. nih.govnih.gov In addition to hydroxyl radicals, nitrate (B79036) radicals (NO₃•), which are more prevalent at night, also contribute to the atmospheric degradation of 1-methylnaphthalene, leading to the formation of methylnitronaphthalenes. mdpi.com

Table 2: Products from the Radical-Initiated Oxidation of 1-Methylnaphthalene

Product Name Formation Pathway Reference
1-Naphthaldehyde H-atom abstraction / •OH addition researchgate.netnih.govnih.gov
1-Naphthoic Acid H-atom abstraction researchgate.net
(Hydroxymethyl)naphthalene isomers •OH addition nih.gov
1,4-Naphthoquinone •OH addition nih.govnih.gov
4-Hydroxy-4-methylnaphthalen-1-one •OH addition nih.govnih.gov
Methylnitronaphthalene isomers NO₃• radical reaction mdpi.com

Microbial Metabolism and Biotransformation Studies

Microorganisms have evolved diverse metabolic pathways to utilize PAHs like 1-methylnaphthalene as a source of carbon and energy. These biotransformation processes are critical for the natural attenuation of these pollutants in soil and water.

Initial Oxidation Steps (e.g., Methyl Group Hydroxylation, Ring Dioxygenation)

The microbial degradation of 1-methylnaphthalene is initiated by oxygenase enzymes, which introduce oxygen atoms into the molecule, increasing its reactivity and water solubility. Two primary initial attack strategies have been identified in aerobic bacteria, notably in Pseudomonas putida CSV86. nih.govethz.chfrontiersin.org

Ring Dioxygenation: A naphthalene (B1677914) dioxygenase enzyme attacks the unsubstituted aromatic ring, incorporating two oxygen atoms to form cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene. nih.govethz.ch This is often referred to as the "carbon source pathway" as it channels the carbon from the aromatic ring into the cell's central metabolism. nih.govfrontiersin.org

Methyl Group Hydroxylation: The same naphthalene dioxygenase can also attack the methyl group, hydroxylating it to form 1-hydroxymethylnaphthalene. nih.govethz.chfrontiersin.org This is often termed a "detoxification pathway," as the subsequent product, 1-naphthoic acid, is often excreted into the medium. nih.govethz.chfrontiersin.org

Under anaerobic conditions, which are common in contaminated sediments and aquifers, a different activation strategy is employed. nih.govoup.com In the absence of oxygen, bacteria activate the stable hydrocarbon by adding fumarate (B1241708) to the methyl group. researchgate.netkarger.comasm.org This reaction, catalyzed by a glycyl radical enzyme called naphthyl-2-methyl-succinate synthase, forms (1-naphthylmethyl)succinic acid. researchgate.netasm.org

Formation of Downstream Metabolites (e.g., Naphthoic Acids, Salicylates)

Following the initial oxidation, a cascade of enzymatic reactions leads to a variety of downstream metabolites.

In the aerobic ring dioxygenation pathway , the initial dihydrodiol product is further metabolized via a series of reactions. A dehydrogenase converts it to 8-methyl-1,2-dihydroxynaphthalene, which is then cleaved to form methyl-substituted intermediates that eventually lead to 3-methylsalicylic acid and then 3-methylcatechol (B131232). nih.govoup.com Ring cleavage of 3-methylcatechol funnels the products into the tricarboxylic acid (TCA) cycle. ethz.ch

In the aerobic methyl hydroxylation pathway , the initial product, 1-hydroxymethylnaphthalene, is further oxidized by alcohol and aldehyde dehydrogenases to yield 1-naphthoic acid. nih.govethz.choup.com For some bacteria, like Pseudomonas putida CSV86, this is a dead-end product that accumulates in the culture medium. ethz.chethz.ch However, other bacteria, such as Stenotrophomonas maltophilia CSV89, can utilize 1-naphthoic acid as a sole carbon source, degrading it further via salicylate (B1505791) and catechol to TCA cycle intermediates. ethz.ch

In the anaerobic pathway , the initial fumarate adduct, (1-naphthylmethyl)succinic acid, undergoes a series of reactions analogous to β-oxidation to ultimately form 1-naphthoic acid. researchgate.netnih.gov Similar to the aerobic pathway, 1-naphthoic acid can then be further degraded by some anaerobic consortia. nih.gov

Table 3: Key Microbial Metabolites of 1-Methylnaphthalene

Initial Pathway Key Intermediate Metabolites Final Products/Fate Reference
Aerobic Ring Dioxygenation cis-1,2-Dihydroxy-1,2-dihydro-8-methylnaphthalene, 3-Methylsalicylic acid, 3-Methylcatechol TCA Cycle Intermediates nih.govethz.choup.com
Aerobic Methyl Group Hydroxylation 1-Hydroxymethylnaphthalene, 1-Naphthoic Acid Dead-end product (in some species) or further degradation via salicylate nih.govethz.chethz.ch
Anaerobic Fumarate Addition (1-Naphthylmethyl)succinic acid 1-Naphthoic Acid researchgate.netnih.gov

Q & A

What experimental models and exposure routes are recommended for studying the toxicological effects of 1-Hydroxy-8-methylnaphthalene?

Level: Basic
Answer:
Standard experimental models include:

  • In vivo studies : Laboratory mammals (e.g., rodents) for systemic effects such as hepatic, renal, or respiratory outcomes .
  • Exposure routes : Prioritize inhalation, oral, or dermal routes based on environmental or occupational relevance. Parenteral routes (e.g., intravenous) are considered supplementary .
  • Health outcomes : Focus on endpoints like oxidative stress biomarkers, histopathological changes, or hematological parameters, as outlined in systematic toxicological frameworks .

How should researchers assess the risk of bias in animal studies investigating this compound?

Level: Advanced
Answer:
Use a structured risk of bias (RoB) questionnaire tailored to experimental animal studies, evaluating:

  • Selection bias : Randomization of dose groups and concealment of allocation .
  • Performance bias : Blinding of researchers to exposure groups during data collection .
  • Detection bias : Confidence in exposure characterization (e.g., purity verification) and outcome assessment (e.g., validated analytical methods) .
  • Attrition bias : Completeness of reported data without exclusion of outliers .
    Studies are then categorized into low, moderate, or high RoB tiers to weigh their reliability in meta-analyses .

What methodologies resolve contradictions in toxicological data across studies of this compound?

Level: Advanced
Answer:
Contradictions arise from variability in study design, species sensitivity, or exposure duration. Address these by:

  • Data harmonization : Standardize dose metrics (e.g., mg/kg/day vs. ppm) using pharmacokinetic modeling .
  • Confidence rating : Apply the Levels of Evidence framework to rank studies by quality (e.g., high-confidence human cohort studies vs. moderate-confidence animal data) .
  • Mechanistic analysis : Compare molecular pathways (e.g., CYP450 metabolism) across species to identify interspecies relevance .

What are critical considerations for designing inhalation exposure studies on this compound?

Level: Basic
Answer:

  • Chamber calibration : Ensure precise control of airborne concentrations using gas chromatography or real-time monitors .
  • Particle size : For aerosolized compounds, use mass median aerodynamic diameter (MMAD) adjustments to mimic human respiratory deposition .
  • Duration : Align exposure periods with human scenarios (acute: ≤24h; chronic: ≥90 days) .
  • Control groups : Include sham-exposed animals to distinguish compound-specific effects from environmental stressors .

How can systematic reviews integrate human and animal data to assess health risks of this compound?

Level: Advanced
Answer:

  • Evidence mapping : Categorize human observational studies (cohort, case-control) and animal toxicokinetic data separately .
  • Cross-species extrapolation : Apply uncertainty factors (e.g., 10x for interspecies differences) to animal-derived no-observed-adverse-effect levels (NOAELs) .
  • Weight-of-evidence synthesis : Combine high-confidence human data (e.g., occupational exposure cohorts) with mechanistic animal studies to establish causality .

What analytical techniques are recommended for quantifying this compound in biological samples?

Level: Basic
Answer:

  • Chromatography : Use HPLC or GC-MS with selective ion monitoring (SIM) for high sensitivity .
  • Sample preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compound from matrices like plasma or urine .
  • Validation : Follow FDA/EMA guidelines for accuracy, precision, and limits of detection (LOD ≤1 µg/mL) .

How should researchers evaluate the environmental fate of this compound in interdisciplinary studies?

Level: Advanced
Answer:

  • Degradation studies : Assess photolysis (UV exposure) and biodegradation (microbial consortia) using OECD Test Guidelines 301 .
  • Partition coefficients : Measure log Kow (octanol-water) and Henry’s Law constants to predict bioavailability and volatilization .
  • Ecotoxicology : Use Daphnia magna or algal models to estimate aquatic toxicity thresholds .

What strategies mitigate confounding variables in epidemiological studies of this compound exposure?

Level: Advanced
Answer:

  • Stratified analysis : Segment populations by age, smoking status, or occupational history to isolate compound-specific effects .
  • Biomarker validation : Use urinary metabolites (e.g., hydroxylated derivatives) as exposure proxies to reduce recall bias .
  • Propensity scoring : Statistically adjust for covariates like co-exposure to polycyclic aromatic hydrocarbons (PAHs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.